molecular formula C21H19N5O4 B2925952 9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 906164-99-6

9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2925952
CAS No.: 906164-99-6
M. Wt: 405.414
InChI Key: SHEMATIRLXQVBN-UHFFFAOYSA-N
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Description

9-(3,4-Dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

The synthesis of 9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the aromatic rings: Introduction of the 3,4-dimethoxyphenyl and 3-methylphenyl groups can be done through electrophilic aromatic substitution reactions.

    Amidation: The carboxamide group can be introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

9-(3,4-Dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the purine core.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving purine derivatives.

    Medicine: Due to its structural similarity to certain pharmaceuticals, it may have potential as a drug candidate or a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide include other purine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity or industrial applications

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-11-5-4-6-12(9-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-7-8-14(29-2)15(10-13)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEMATIRLXQVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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